3-Methylphenyl diphenyl phosphite
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Overview
Description
3-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with a methyl group at the meta position. This compound is known for its applications in various chemical reactions and industrial processes, particularly as an antioxidant and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylphenyl diphenyl phosphite can be synthesized through the reaction of 3-methylphenol with diphenyl phosphorochloridite in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorochloridite. The general reaction scheme is as follows:
3-Methylphenol+Diphenyl phosphorochloridite→3-Methylphenyl diphenyl phosphite+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: Produces 3-methylphenyl diphenyl phosphate.
Hydrolysis: Yields phosphoric acid and phenolic compounds.
Substitution: Results in various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
3-Methylphenyl diphenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Widely used as a stabilizer in polymers and as an antioxidant in various materials to prevent degradation.
Mechanism of Action
The primary mechanism by which 3-methylphenyl diphenyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and decomposing hydroperoxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and hydroperoxides, which are neutralized through redox reactions involving the phosphite group.
Comparison with Similar Compounds
Triphenyl phosphite: Similar structure but lacks the methyl substitution.
Tri-o-tolyl phosphite: Contains ortho-methyl substitutions on the phenyl rings.
Tri-p-tolyl phosphite: Contains para-methyl substitutions on the phenyl rings.
Uniqueness: 3-Methylphenyl diphenyl phosphite is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphites may not perform as well.
Properties
CAS No. |
143628-80-2 |
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Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(3-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-9-8-14-19(15-16)22-23(20-17-10-4-2-5-11-17)21-18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
LAQYGRSAEVPBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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